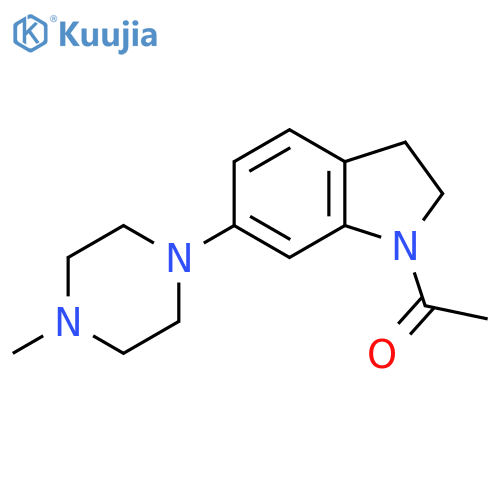Cas no 215162-97-3 (1-(6-(4-Methylpiperazin-1-YL)indolin-1-YL)ethanone)

215162-97-3 structure
商品名:1-(6-(4-Methylpiperazin-1-YL)indolin-1-YL)ethanone
CAS番号:215162-97-3
MF:C15H21N3O
メガワット:259.346743345261
CID:4822647
1-(6-(4-Methylpiperazin-1-YL)indolin-1-YL)ethanone 化学的及び物理的性質
名前と識別子
-
- 1-(6-(4-METHYLPIPERAZIN-1-YL)INDOLIN-1-YL)ETHANONE
- 1-Acetyl-2,3-dihydro-6-(4-methylpiperazin-1-yl)-1H-indole
- 1-[6-(4-methylpiperazin-1-yl)-2,3-dihydroindol-1-yl]ethanone
- 1-(6-(4-Methylpiperazin-1-YL)indolin-1-YL)ethanone
-
- インチ: 1S/C15H21N3O/c1-12(19)18-6-5-13-3-4-14(11-15(13)18)17-9-7-16(2)8-10-17/h3-4,11H,5-10H2,1-2H3
- InChIKey: OCRZMOXEFNXKSG-UHFFFAOYSA-N
- ほほえんだ: O=C(C)N1CCC2C=CC(=CC1=2)N1CCN(C)CC1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 338
- トポロジー分子極性表面積: 26.8
- 疎水性パラメータ計算基準値(XlogP): 1.2
1-(6-(4-Methylpiperazin-1-YL)indolin-1-YL)ethanone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A139003384-1g |
1-(6-(4-Methylpiperazin-1-yl)indolin-1-yl)ethanone |
215162-97-3 | 95% | 1g |
$500.50 | 2023-09-02 | |
| Chemenu | CM231473-1g |
1-(6-(4-Methylpiperazin-1-yl)indolin-1-yl)ethanone |
215162-97-3 | 95%+ | 1g |
$452 | 2023-03-05 | |
| Chemenu | CM231473-1g |
1-(6-(4-Methylpiperazin-1-yl)indolin-1-yl)ethanone |
215162-97-3 | 95%+ | 1g |
$425 | 2021-08-04 | |
| Alichem | A139003384-250mg |
1-(6-(4-Methylpiperazin-1-yl)indolin-1-yl)ethanone |
215162-97-3 | 95% | 250mg |
$189.28 | 2023-09-02 |
1-(6-(4-Methylpiperazin-1-YL)indolin-1-YL)ethanone 関連文献
-
Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
3. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
215162-97-3 (1-(6-(4-Methylpiperazin-1-YL)indolin-1-YL)ethanone) 関連製品
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 307-59-5(perfluorododecane)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 557-08-4(10-Undecenoic acid zinc salt)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
